Intramolecular Hydrogen Bond Strength: cis-3-MCH = 18.4 kJ·mol⁻¹ vs. trans-3-MCH = No IAHB
cis-3-Methoxycyclohexanol (cis-3-MCH) forms a well-characterized intramolecular hydrogen bond (IAHB) between the axial hydroxyl proton and the axial methoxy oxygen, quantified at 18.4 kJ·mol⁻¹ via CBS-4M theoretical calculations and corroborated by ¹H NMR coupling constant analysis and IR spectroscopy [1]. In contrast, trans-3-methoxycyclohexanol (trans-3-MCH) cannot form any IAHB because the hydroxyl and methoxy groups occupy opposite faces of the cyclohexane ring in both major conformers (1ae and 1ea), irrespective of ring flip [1]. The presence of this IAHB fundamentally alters the conformational energy landscape, stabilizing the 1aa conformer in cis-3-MCH by approximately 18.4 kJ·mol⁻¹ relative to what would be expected from steric considerations alone, whereas trans-3-MCH exhibits near-degenerate conformer energies (ΔGae–ea = 0.13–0.84 kJ·mol⁻¹ depending on solvent) [1].
| Evidence Dimension | Intramolecular hydrogen bond (IAHB) strength |
|---|---|
| Target Compound Data | IAHB = 18.4 kJ·mol⁻¹ (CBS-4M theoretical); stabilized 1aa conformer predominant in non-polar solvents |
| Comparator Or Baseline | trans-3-MCH: no IAHB possible (OH and OCH₃ on opposite ring faces); 1ae/1ea conformers near-equally populated |
| Quantified Difference | Δ = 18.4 kJ·mol⁻¹ (IAHB present in cis, structurally impossible in trans) |
| Conditions | Gas-phase CBS-4M theoretical calculations; validated by ¹H NMR (499.88 MHz, 20 °C) and FTIR spectroscopy (NaCl cell, 0.5 mm path length, 32 scans, 2 cm⁻¹ resolution) |
Why This Matters
The 18.4 kJ·mol⁻¹ IAHB energy difference means cis-3-MCH populates fundamentally different three-dimensional conformations than trans-3-MCH, which directly dictates its reactivity in hydrogen-bond-directed catalysis, its molecular recognition by enzymes, and its distinct physicochemical behavior in solvent systems—making stereochemical identity a non-negotiable procurement specification.
- [1] de Oliveira, P.R.; Rittner, R. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005, 61(8), 1737–1745. DOI: 10.1016/j.saa.2004.07.004. View Source
